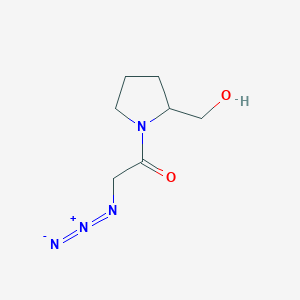
2-Azido-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-Azido-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule likely contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure may also include an azido group and a hydroxymethyl group attached to the pyrrolidine ring.Applications De Recherche Scientifique
Corrosion Inhibition
Research by Das et al. (2017) focused on the synthesis of cadmium(II) Schiff base complexes involving azide groups, demonstrating their application in corrosion inhibition on mild steel. The study highlights how azide complexes can protect metal surfaces, linking coordination chemistry to materials and corrosion engineering. The findings suggest that similar azide-containing compounds could be explored for corrosion inhibition applications (Das et al., 2017).
Molecular and Crystal Structure
The synthesis and characterization of compounds such as "1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol" have been reported, with detailed analysis of their molecular and crystal structure using X-ray diffraction. Such studies provide insights into the structural properties of complex molecules, which could inform the design and synthesis of novel compounds with specific properties (Percino et al., 2006).
Synthesis and Characterization of Metal Complexes
Investigations into the synthesis and characterisation of metal complexes with tridentate Schiff bases and azide or thiocyanate bridges offer insights into the coordination chemistry of such systems. These studies can provide a foundation for the development of novel compounds with potential applications in catalysis, magnetic materials, and more (Jana et al., 2012).
Electrooptic Film Fabrication
Research on dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication illustrates the potential of pyrrolidine and azide derivatives in developing materials with tailored optical and electrooptic properties. These findings highlight the role of molecular architecture in influencing film microstructure and nonlinear optical response, relevant for applications in optoelectronics and photonics (Facchetti et al., 2006).
Propriétés
IUPAC Name |
2-azido-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-10-9-4-7(13)11-3-1-2-6(11)5-12/h6,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOLRFINKTGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)


![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1476736.png)





